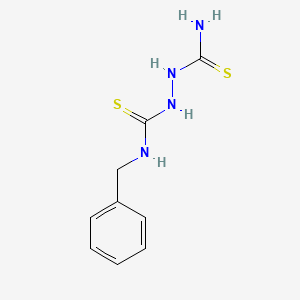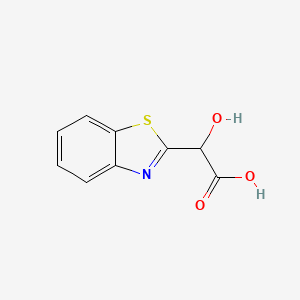
N-benzylhydrazine-1,2-dicarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzylhydrazine-1,2-dicarbothioamide is an organic compound with the molecular formula C₉H₁₂N₄S₂ It is a derivative of hydrazine and contains both hydrazine and thioamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylhydrazine-1,2-dicarbothioamide typically involves the reaction of benzylhydrazine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which then undergoes further reaction to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
N-benzylhydrazine-1,2-dicarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.
Reduction: Reduction reactions can convert the thioamide groups to amines or other reduced forms.
Substitution: The hydrazine and thioamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the hydrazine or thioamide moieties.
科学的研究の応用
N-benzylhydrazine-1,2-dicarbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly those containing nitrogen and sulfur atoms.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress or require modulation of specific biochemical pathways.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
作用機序
The mechanism of action of N-benzylhydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. This can lead to the inhibition of enzymes or the modulation of signaling pathways. Additionally, its ability to undergo redox reactions may contribute to its biological effects by influencing oxidative stress and cellular redox balance.
類似化合物との比較
Similar Compounds
Hydrazinecarbothioamide: A related compound with similar functional groups but lacking the benzyl substituent.
Thiosemicarbazide: Another related compound with a similar structure but different substituents on the hydrazine and thioamide groups.
1,3,4-Thiadiazole Derivatives: Compounds containing a thiadiazole ring, which can be synthesized from hydrazinecarbothioamides and have similar chemical properties.
Uniqueness
N-benzylhydrazine-1,2-dicarbothioamide is unique due to the presence of both benzyl and thioamide groups, which confer distinct chemical reactivity and potential biological activity
特性
分子式 |
C9H12N4S2 |
|---|---|
分子量 |
240.4 g/mol |
IUPAC名 |
1-benzyl-3-(carbamothioylamino)thiourea |
InChI |
InChI=1S/C9H12N4S2/c10-8(14)12-13-9(15)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,12,14)(H2,11,13,15) |
InChIキー |
YJUCEFSSIIAPSM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=S)NNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole](/img/structure/B12452888.png)
![5-[[4-(dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid](/img/structure/B12452893.png)



![1-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12452908.png)
![5-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B12452914.png)





![2-Propenamide, N-[[(3-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)-](/img/structure/B12452950.png)

